1-Methyl-2-pyridone

描述

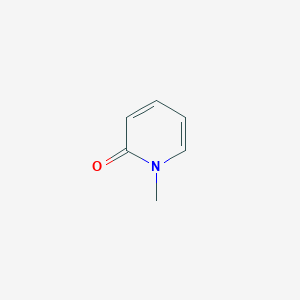

Structure

3D Structure

属性

IUPAC Name |

1-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-7-5-3-2-4-6(7)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVGIUUJYPYENY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061008 | |

| Record name | 2(1H)-Pyridinone, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; mp = 30-32 deg C; [Alfa Aesar MSDS] | |

| Record name | 1-Methyl-2-pyridone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19383 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.06 [mmHg] | |

| Record name | 1-Methyl-2-pyridone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19383 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

694-85-9, 94071-56-4 | |

| Record name | 1-Methyl-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=694-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-2-pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Pyridinone, dimer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-2-pyridone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyridinone, 1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(1H)-Pyridinone, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpyridine-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-2-PYRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NY6MVO4K7R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Methyl-2-pyridone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-2-pyridone, a heterocyclic organic compound, holds significance in various scientific domains, including organic synthesis and pharmaceutical research. This technical guide provides an in-depth overview of the fundamental chemical properties of this compound, encompassing its physicochemical characteristics, spectroscopic data, and relevant experimental protocols. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.

Core Chemical Properties

This compound, also known as N-Methyl-2-pyridone, is a derivative of 2-pyridone with a methyl group attached to the nitrogen atom. Its chemical structure consists of a six-membered aromatic ring containing one nitrogen atom and a carbonyl group at the 2-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₇NO | [1][2] |

| Molecular Weight | 109.13 g/mol | [3] |

| CAS Number | 694-85-9 | [1] |

| Appearance | Colorless to pale yellow or clear brown liquid/solid | [1][4] |

| Melting Point | 30-32 °C | [3][4] |

| Boiling Point | 250 °C at 740 mmHg | [5][6] |

| Density | 1.129 g/mL at 20 °C | [4] |

| Refractive Index (n²⁰/D) | 1.569 | [4] |

| Water Solubility | 1000 mg/mL at 20 °C | [1][4] |

| pKa | 0.30 ± 0.62 (Predicted) | [1] |

| XLogP3 | -0.2 | [3] |

Spectroscopic Data

The structural elucidation and characterization of this compound are heavily reliant on various spectroscopic techniques.

¹H NMR Spectroscopy

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference(s) |

| H6 | ~7.34 | ddd | J = 9.12, 6.66, 2.07 | [7] |

| H4 | ~7.32 | ddd | J = 6.67, 2.07, 0.70 | [7] |

| H3 | ~6.57 | d | J = 9.12, 1.38 | [7] |

| H5 | ~6.17 | t | J = 6.67, 6.66 | [7] |

| N-CH₃ | ~3.59 | s | - | [7] |

¹³C NMR Spectroscopy

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (δ, ppm) | Reference(s) |

| C=O (C2) | ~163 | [8] |

| C6 | ~139 | [8] |

| C4 | ~135 | [8] |

| C3 | ~120 | [8] |

| C5 | ~105 | [8] |

| N-CH₃ | ~37 | [8] |

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~1660 | C=O stretch (amide I) | Strong |

| ~1580, ~1540 | C=C and C-N stretching | Medium-Strong |

| ~1470 | CH₂ scissoring (from methyl group) | Medium |

| ~770 | C-H out-of-plane bending | Strong |

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at m/z 109, corresponding to its molecular weight.

References

- 1. researchgate.net [researchgate.net]

- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. Nicotine, its metabolism and an overview of its biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Nicotine - Wikipedia [en.wikipedia.org]

- 7. frontierspartnerships.org [frontierspartnerships.org]

- 8. The Biochemical Pathways of Nicotinamide-Derived Pyridones [mdpi.com]

An In-depth Technical Guide to 1-Methyl-2-pyridone (CAS 694-85-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-2-pyridone, also known as N-Methyl-2-pyridone, is a heterocyclic compound with the CAS number 694-85-9. This document provides a comprehensive technical overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its applications, particularly as a versatile solvent and a key structural motif in medicinal chemistry. Spectroscopic data, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, are presented and analyzed. While this compound is not directly implicated in specific biological signaling pathways, its core pyridone structure is a recognized pharmacophore in the development of kinase inhibitors. A representative signaling pathway, the PIM-1 kinase pathway, is discussed to illustrate the therapeutic relevance of the pyridone scaffold.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid or a low-melting solid.[1][2] It is characterized by a pyridine (B92270) ring with a methyl group substituted on the nitrogen atom and a carbonyl group at the 2-position.[1] It is stable under normal storage conditions and is highly soluble in water and many common organic solvents.[3][4]

| Property | Value | Reference(s) |

| CAS Number | 694-85-9 | [1] |

| Molecular Formula | C₆H₇NO | [1] |

| Molecular Weight | 109.13 g/mol | [5] |

| Appearance | Colorless to pale yellow or brown-red liquid; may appear as a clear brown or tan solid. | [1][2] |

| Melting Point | 30-32 °C | [4] |

| Boiling Point | 250 °C at 740 mmHg; 122-124 °C at 11 mmHg | [3][4] |

| Density | 1.129 g/mL at 20 °C | [4] |

| Refractive Index (n²⁰/D) | 1.569 | [4] |

| Vapor Pressure | 0.0222 mmHg at 25 °C | [4] |

| pKa | 0.30 ± 0.62 (Predicted) | [4] |

| Solubility | Water: 1000 mg/mL at 20 °CEthanol, Acetone, Ether, Chloroform: Soluble/Very Soluble (qualitative) | [3][4] |

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ shows four distinct signals in the aromatic region corresponding to the four protons on the pyridone ring, and a singlet in the aliphatic region for the N-methyl group.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference(s) |

| ~7.34 | ddd | J = 9.1, 6.7, 2.1 Hz | H-6 | [1] |

| ~7.32 | ddd | J = 6.7, 2.1, 0.7 Hz | H-4 | [1] |

| ~6.57 | d | J = 9.1 Hz | H-5 | [1] |

| ~6.17 | t | J = 6.7 Hz | H-3 | [1] |

| ~3.59 | s | - | N-CH₃ | [1] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment | Reference(s) |

| ~163.5 | C=O (C-2) | [6] |

| ~139.1 | C-6 | [6] |

| ~127.9 | C-4 | [6] |

| ~127.2 | C-5 | [6] |

| ~101.8 | C-3 | [6] |

| ~34.8 | N-CH₃ | [6] |

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) of this compound shows a prominent molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Proposed Fragment | Reference(s) |

| 109 | High | [M]⁺ (Molecular Ion) | [7] |

| 81 | High | [M - CO]⁺ (Loss of carbon monoxide) | [7] |

| 80 | Moderate | [M - CO - H]⁺ (Loss of CO and a hydrogen radical) | [7] |

| 54 | Moderate | [C₄H₄N]⁺ (Resulting from ring fragmentation) | [7] |

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from Organic Syntheses, a reliable source for preparative organic chemistry methods.[3] The synthesis involves the methylation of pyridine followed by oxidation.

Workflow for Synthesis and Purification of this compound

Caption: Workflow for the synthesis and purification of this compound.

Methodology:

-

N-Methylation of Pyridine: In a 5-L round-bottomed flask equipped with a separatory funnel and reflux condenser, place 145 g (1.83 moles) of dry pyridine. Add 231 g (1.83 moles) of dimethyl sulfate dropwise. After the addition is complete, heat the flask in a boiling water bath for two hours to complete the formation of the 1-methylpyridinium methyl sulfate salt.

-

Preparation for Oxidation: Remove the flask from the heat and dissolve the crude pyridinium (B92312) salt in 400 mL of water. Fit the flask with an efficient mechanical stirrer and cool the solution to 0°C in an ice-salt bath.

-

Oxidation: Prepare two separate solutions: (A) 1.2 kg (3.65 moles) of potassium ferricyanide (B76249) in 2.4 L of water, and (B) 300 g (7.5 moles) of sodium hydroxide (B78521) in 500 mL of water. Add both solutions dropwise and simultaneously from two separatory funnels to the well-stirred pyridinium salt solution. The rate of addition should be controlled to keep the reaction temperature below 10°C. The addition typically takes about two hours.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stand for five hours, during which it will warm to room temperature.

-

Work-up and Extraction: Add 400-500 g of anhydrous sodium carbonate to the stirred solution to salt out the product. Continue stirring until no more salt dissolves. Separate the resulting oily brown layer. Extract the remaining aqueous layer three times with 200-mL portions of isoamyl alcohol. Combine the oily layer with the isoamyl alcohol extracts.

-

Purification: Distill the combined organic layers under reduced pressure to remove the isoamyl alcohol. Transfer the residue to a smaller distillation flask and perform a vacuum distillation. Collect the fraction boiling at 122–124°C at 11 mmHg to obtain pure this compound. The typical yield is 65-70%.[3]

General Analytical Workflow for Purity Determination

Purity assessment is critical for any synthesized compound. A general workflow for determining the purity of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below.

Workflow for Purity Assessment by GC-MS

Caption: General workflow for purity assessment of this compound by GC-MS.

Methodology:

-

Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the synthesized this compound in a suitable volatile solvent like dichloromethane (B109758) or ethyl acetate. Prepare a solution of a certified reference standard at the same concentration.

-

GC-MS Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system. The compound will be separated from any impurities on the GC column based on volatility and column affinity. The separated components are then ionized (typically by electron impact) and fragmented. The mass spectrometer detects the mass-to-charge ratio of the molecular ion and its fragments.

-

Data Analysis: The primary peak in the resulting chromatogram is identified as this compound by comparing its retention time and mass spectrum to the reference standard. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Applications in Research and Development

Solvent in Organic Synthesis

This compound is a polar aprotic solvent that is miscible with water and a wide range of organic solvents.[8] Its high boiling point and chemical stability make it a useful medium for a variety of chemical reactions.[1]

Intermediate in Medicinal Chemistry

The pyridone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to act as a hydrogen bond donor and acceptor, and its favorable physicochemical properties.[9] Pyridone derivatives have been investigated for a wide range of biological activities, including as anticancer, anti-inflammatory, and antiviral agents.

Role as a Scaffold for Kinase Inhibitors

While this compound itself is not a known kinase inhibitor, its pyridone core is a key component in many potent and selective kinase inhibitors.[10] Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyridone ring can form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common strategy in the design of competitive kinase inhibitors. One such kinase family that is a target for pyridone-based inhibitors is the PIM kinase family.

PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that plays a significant role in cell survival, proliferation, and apoptosis.[6][11] It is often overexpressed in various cancers. The PIM-1 signaling pathway is primarily activated by cytokines through the JAK/STAT pathway.

Caption: Representative PIM-1 kinase signaling pathway targeted by pyridone-based inhibitors.

This pathway illustrates how cytokines activate the JAK/STAT pathway, leading to the transcription and translation of PIM-1 kinase. PIM-1 then phosphorylates downstream targets like Bad and p27 to inhibit apoptosis and promote cell cycle progression, respectively. Pyridone-based inhibitors are designed to block the activity of PIM-1, thereby promoting apoptosis and halting cell proliferation in cancer cells.[12]

Reactant in Photoredox Catalysis

This compound and related heterocycles can be functionalized using modern synthetic methods like photoredox catalysis. For example, direct trifluoromethylation of pyridones can be achieved using a trifluoromethyl source and a photocatalyst upon irradiation with visible light.[13][14] This allows for the late-stage functionalization of complex molecules containing the pyridone core.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin, eye, and respiratory tract irritation.[4]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Flush skin with plenty of water. Remove contaminated clothing.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and drink 2-4 cups of water or milk.

-

Inhalation: Move to fresh air. In all cases of exposure, seek medical attention.

-

Conclusion

This compound (CAS 694-85-9) is a valuable chemical with a well-defined property profile. Its utility as a polar aprotic solvent and, more significantly, as a foundational scaffold in medicinal chemistry, underscores its importance in drug discovery and organic synthesis. While not a direct modulator of biological pathways itself, its core structure is integral to the design of targeted therapeutics, such as PIM-1 kinase inhibitors. The detailed synthetic and analytical protocols provided herein serve as a practical resource for researchers working with this versatile compound.

References

- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. whitman.edu [whitman.edu]

- 3. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 1-Methyl-2(1H)-pyridinone | C6H7NO | CID 12755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PIM1 - Wikipedia [en.wikipedia.org]

- 7. This compound(694-85-9) MS [m.chemicalbook.com]

- 8. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of 1-Methyl-2-pyridone (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 1-methyl-2-pyridone, a heterocyclic compound of interest in organic synthesis and pharmaceutical development. This document outlines its melting and boiling points, supported by detailed experimental methodologies for their determination.

Core Physical Properties

This compound is typically a clear, yellowish to brown-red liquid after melting.[1] It is soluble in water, ethanol, ether, and acetone.[1] Key physical constants are summarized in the table below.

| Physical Property | Value | Conditions |

| Melting Point | 30-32 °C | Literature Value[1][2][3][4][5] |

| Boiling Point | 250 °C | 740 mmHg[1][2][4][5][6] |

| 122-124 °C | 11 mmHg |

Experimental Protocols

The accurate determination of physical properties such as melting and boiling points is fundamental for the characterization and purity assessment of chemical compounds. The following sections detail standard experimental protocols applicable to this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid. For a pure crystalline compound, this occurs over a narrow range. The presence of impurities typically depresses and broadens the melting point range. Standard methods for determining the melting point of an organic solid like this compound involve using a melting point apparatus, such as a Mel-Temp or Thiele tube.

Methodology using a Melting Point Apparatus (e.g., Mel-Temp):

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[6] The tube is tapped gently to ensure dense packing.

-

Apparatus Setup: The capillary tube is placed in the heating block of the apparatus, adjacent to a calibrated thermometer.[2]

-

Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium.[2]

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-1.0°C).[2]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Similar to the melting point, a sharp, constant boiling point is indicative of a pure compound.

Micro Boiling Point Determination using a Thiele Tube:

-

Sample Preparation: A small volume (a few drops) of this compound is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample. This entire setup is then immersed in a Thiele tube containing a high-boiling point liquid, such as mineral oil.[7]

-

Heating: The side arm of the Thiele tube is gently heated, which allows for uniform heating of the oil bath via convection currents.[7]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady and rapid stream of bubbles is observed. The heat source is then removed. The temperature will begin to fall, and the rate of bubbling will slow down. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[7]

Synthesis of this compound

A reliable method for the synthesis of this compound involves the methylation of pyridine (B92270) followed by oxidation. The following protocol is adapted from a procedure published in Organic Syntheses.

Experimental Workflow:

-

Salt Formation: Dry pyridine is reacted with dimethyl sulfate. The mixture is heated to complete the formation of the pyridinium (B92312) salt.

-

Oxidation: The crude pyridinium salt is dissolved in water and cooled. Solutions of potassium ferricyanide (B76249) and sodium hydroxide (B78521) are added dropwise while maintaining a low temperature.

-

Isolation: The this compound is salted out of the reaction mixture by the addition of anhydrous sodium carbonate. The resulting oily layer is separated.

-

Extraction: The aqueous layer is extracted multiple times with a suitable solvent, such as isoamyl alcohol.

-

Purification: The combined organic extracts and the initial oily layer are subjected to distillation under reduced pressure to remove the solvent and then to purify the this compound.

Visualizations

Caption: Workflow for the synthesis of this compound.

References

The Solubility Profile of 1-Methyl-2-pyridone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-methyl-2-pyridone in water and various organic solvents. The information is compiled to assist researchers and professionals in drug development and other scientific fields where this compound is utilized. This document presents quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative and Qualitative Solubility Data

This compound exhibits a wide range of solubility depending on the solvent system. Its high polarity makes it readily soluble in aqueous solutions and many common organic solvents. The available quantitative and qualitative data are summarized in the table below for easy comparison.

| Solvent | Quantitative Solubility | Qualitative Solubility | Temperature (°C) |

| Water | 1000 mg/mL[1][2][3][4][5][6][7] | Very Soluble[8] | 20 |

| Ethanol | - | Soluble[1][5] | Not Specified |

| Diethyl Ether | - | Soluble[1][5], Very Soluble (when dry)[9] | Not Specified |

| Acetone | - | Soluble[1][5] | Not Specified |

| Chloroform | - | Slightly Soluble[1][5][7] | Not Specified |

| Methanol | - | Slightly Soluble[1][5][7] | Not Specified |

| Benzene | - | Very Soluble (when dry)[9] | Not Specified |

| Petroleum Ether | - | Practically Insoluble[9] | Not Specified |

| Ligroin | - | Practically Insoluble[9] | Not Specified |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in a given solvent, based on the widely accepted isothermal shake-flask method.[10][11][12] This method is considered the gold standard for obtaining thermodynamic equilibrium solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Syringes

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials or flasks. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute is no longer changing.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed in a temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve using the appropriate analytical technique (e.g., by measuring the absorbance at a specific wavelength for UV-Vis or the peak area for HPLC).

-

Dilute the filtered sample solution with the solvent as necessary to fall within the linear range of the calibration curve.

-

Measure the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in standard units, such as mg/mL, g/100 mL, or mol/L.

-

Report the temperature at which the solubility was determined.

-

Perform the experiment in triplicate to ensure reproducibility and report the mean and standard deviation.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. chem.ws [chem.ws]

- 4. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. nbinno.com [nbinno.com]

- 7. 694-85-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound(694-85-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. enamine.net [enamine.net]

- 12. Shake-Flask Solubility Assay | Bienta [bienta.net]

Spectroscopic Profile of 1-Methyl-2-pyridone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 1-Methyl-2-pyridone (CAS RN: 694-85-9), a crucial heterocyclic building block in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in complex molecular design.

Spectroscopic Data Summary

The empirical and spectroscopic data for this compound are summarized in the following tables, providing a quick reference for its structural features.

Table 1: 1H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent | Instrument Frequency (MHz) |

| 7.35 | m | - | H-6 | CDCl3 | 89.56 |

| 7.34 | m | - | H-4 | CDCl3 | 89.56 |

| 6.57 | d | 9.12 | H-5 | CDCl3 | 300 |

| 6.17 | d | 6.67 | H-3 | CDCl3 | 300 |

| 3.59 | s | - | N-CH3 | CDCl3 | 300 |

Note: Assignments are based on typical chemical shifts for pyridone systems and may require 2D NMR for definitive confirmation.

Table 2: 13C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Solvent | Instrument Frequency (MHz) |

| 162.0 | C=O (C-2) | Acetone-D6 | 90 |

| 139.5 | C-6 | Acetone-D6 | 90 |

| 135.0 | C-4 | Acetone-D6 | 90 |

| 121.0 | C-5 | Acetone-D6 | 90 |

| 105.5 | C-3 | Acetone-D6 | 90 |

| 37.0 | N-CH3 | Acetone-D6 | 90 |

Table 3: IR Spectroscopic Data

| Wavenumber (cm-1) | Interpretation |

| ~1660 | C=O stretch (amide) |

| ~1580, ~1540 | C=C and C=N stretching |

| ~1470 | CH3 bending |

| ~770 | C-H out-of-plane bending |

Note: IR peak positions are approximate and can vary based on the sampling method (e.g., neat, KBr pellet, solution).

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 109 | [M]+ (Molecular Ion) |

| 80 | [M-CHO]+ |

| 52 | [C4H4]+ |

Note: Fragmentation patterns can be influenced by the ionization technique used.

Experimental Protocols

The following are detailed methodologies representative of the techniques used to acquire the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (5-10 mg) was dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl3) or deuterated acetone (B3395972) (Acetone-D6) containing 0.1% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

1H NMR Spectroscopy:

-

Instrument: Bruker Avance 300 or equivalent.

-

Frequency: 300 MHz.

-

Temperature: 298 K.

-

Number of Scans: 16.

-

Relaxation Delay: 1.0 s.

-

Pulse Width: 30 degrees.

-

Acquisition Time: 4.0 s.

-

Spectral Width: 16 ppm.

-

Processing: The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz. The spectrum was phased and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

13C NMR Spectroscopy:

-

Instrument: Bruker WH-90 or equivalent.

-

Frequency: 90 MHz.

-

Temperature: 298 K.

-

Number of Scans: 1024.

-

Relaxation Delay: 2.0 s.

-

Pulse Width: 45 degrees.

-

Acquisition Time: 1.5 s.

-

Spectral Width: 200 ppm.

-

Processing: The FID was Fourier transformed with a line broadening of 1.0 Hz. The spectrum was phased and baseline corrected. Chemical shifts were referenced to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrument: Thermo Nicolet Avatar 370 FT-IR or equivalent with a Diamond ATR accessory.

-

Method: A small drop of neat this compound was placed directly onto the ATR crystal.

-

Number of Scans: 32.

-

Resolution: 4 cm-1.

-

Spectral Range: 4000-400 cm-1.

-

Background: A background spectrum of the clean, empty ATR crystal was collected prior to the sample measurement.

-

Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum, which was then baseline corrected.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrument: Agilent 7890B GC coupled to a 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min, and held for 5 minutes.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

Sample Preparation: A dilute solution of this compound was prepared in dichloromethane (B109758) (1 mg/mL) and 1 µL was injected in splitless mode.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: Workflow for Spectroscopic Analysis.

1-Methyl-2-pyridone: A Comprehensive Toxicological and Safety Profile

FOR IMMEDIATE RELEASE

This in-depth technical guide provides a comprehensive overview of the toxicological profile and safety information for 1-Methyl-2-pyridone (CAS No. 694-85-9), a heterocyclic organic compound utilized in various industrial and pharmaceutical applications. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of available toxicological data, detailed experimental methodologies for key safety assessments, and insights into its metabolic fate. Due to the limited availability of comprehensive toxicological studies specifically for this compound, data from its parent compound, pyridine (B92270), is included to provide a more complete assessment of potential hazards.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a faint odor. It is soluble in water and is used as a solvent in organic synthesis and as an intermediate in the production of various chemicals.

Toxicological Data Summary

The available toxicological data for this compound and its parent compound, pyridine, are summarized below. All quantitative data are presented in structured tables for clarity and comparative analysis.

Table 1: Acute Toxicity Data

| Test Substance | Species | Route of Administration | LD50 Value | Reference |

| This compound | Quail | Oral | 421 mg/kg | --INVALID-LINK-- |

| Pyridine | Rat | Oral | 1,580 mg/kg | --INVALID-LINK-- |

| Pyridine | Rat | Inhalation (1-hour) | ~9,000 ppm | --INVALID-LINK-- |

Table 2: Irritation Data

| Test Substance | Type of Irritation | Observation | Reference |

| This compound | Skin | Causes skin irritation. | --INVALID-LINK-- |

| This compound | Eye | Causes serious eye irritation. | --INVALID-LINK-- |

| This compound | Respiratory | May cause respiratory irritation. | --INVALID-LINK-- |

| Pyridine | Skin | Mild dermal irritation in rabbits. | --INVALID-LINK-- |

| Pyridine | Eye | Moderate ocular irritation in rabbits. | --INVALID-LINK-- |

Table 3: Repeated Dose Toxicity Data (Data for Pyridine)

| Species | Route | Duration | NOAEL | Effects Observed | Reference |

| Rat | Gavage | 90 days | 1 mg/kg/day | Increased liver weights and inflammatory hepatic lesions at higher doses. | --INVALID-LINK-- |

Note: NOAEL (No-Observed-Adverse-Effect Level)

Table 4: Genetic Toxicity Data (Data for Pyridine)

| Assay Type | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames) | S. typhimurium TA98, TA100, TA1535, TA1537 | With and without | Negative | --INVALID-LINK-- |

| In vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Not specified | Negative | --INVALID-LINK-- |

| In vitro Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) cells | Not specified | Negative | --INVALID-LINK-- |

| In vivo Micronucleus | Mouse bone marrow | N/A | Negative | --INVALID-LINK-- |

| In vitro Chromosomal Aberration | Human lymphocytes | Not specified | Positive (breaks and pulverization) | --INVALID-LINK-- |

Table 5: Carcinogenicity Data (Data for Pyridine)

| Species | Route | Duration | Findings | Classification | Reference |

| F344/N Rats (male) | Drinking water | 2 years | Increased incidence of renal tubule adenomas. | IARC Group 3 (Not classifiable as to its carcinogenicity to humans) | --INVALID-LINK--, --INVALID-LINK-- |

| B6C3F1 Mice | Drinking water | 2 years | Increased incidences of hepatocellular adenomas and carcinomas. | IARC Group 3 | --INVALID-LINK--, --INVALID-LINK-- |

Note: Safety data sheets for this compound state that it is not classified as a carcinogen by IARC, NTP, or OSHA. However, no long-term carcinogenicity studies on this compound were identified.

Table 6: Reproductive and Developmental Toxicity (Data for Pyridine)

| Species | Route | Findings | Reference |

| Mice | Drinking water | Decreased sperm motility. | --INVALID-LINK-- |

| Rats | Drinking water | Increased estrous cycle length at high doses. | --INVALID-LINK-- |

Note: No dedicated reproductive or developmental toxicity studies for this compound were identified. Safety data sheets generally state "no data available" for this endpoint.

Metabolism and Toxicokinetics

The metabolism of the parent compound, pyridine, has been studied in humans and various animal species. Pyridine is absorbed through oral, dermal, and inhalation routes and is distributed to several organs, with the highest concentrations found in the kidneys, liver, and lungs.[2] The primary metabolic pathways for pyridine are N-methylation and aromatic hydroxylation.[2] In humans, orally administered pyridine is metabolized to pyridine N-oxide and N-methylpyridinium ion, which are then excreted in the urine.[3]

Given that this compound is already N-methylated, its metabolism might involve further oxidation or conjugation prior to excretion.

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below, based on internationally recognized OECD guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is used to assess the acute toxic effects of a substance following oral administration.

Methodology:

-

Sighting Study: A single animal is dosed at a specific level. Depending on the outcome (survival or death), the dose for the next animal is adjusted up or down. This continues in a stepwise manner to identify the dose causing evident toxicity.

-

Main Study: Once the appropriate starting dose is determined, a group of at least 5 animals (usually rats, of a single sex) is dosed at this level.

-

Dosing: The test substance is administered as a single oral dose by gavage. Animals are fasted prior to dosing.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Data Analysis: The results are used to classify the substance according to its acute oral toxicity.

Skin Irritation/Corrosion (OECD 404)

This test determines the potential of a substance to cause reversible inflammatory changes to the skin.

References

The Dawn of Pyridones: A Technical Chronicle of Early Discovery and Synthesis

For Immediate Release

This technical guide delves into the nascent history of pyridone compounds, charting their journey from initial discovery in natural sources to their first chemical syntheses. Aimed at researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the foundational literature, complete with detailed experimental protocols from seminal papers, quantitative data, and visualizations of the key chemical transformations that marked the beginning of pyridone chemistry.

Introduction: The Emergence of a Versatile Heterocycle

Pyridones, a class of heterocyclic compounds, have become a cornerstone in medicinal chemistry and materials science. Their unique electronic properties and ability to act as both hydrogen bond donors and acceptors have led to their incorporation into a wide array of pharmaceuticals. This guide, however, turns back the clock to the 19th and early 20th centuries to explore the very first encounters with this important chemical scaffold. We will examine the initial isolation of a pyridone from a natural source and the pioneering synthetic routes developed by the forefathers of organic chemistry.

Early Discovery: The Natural Occurrence of a Pyridone Alkaloid

The story of pyridone compounds begins not in a laboratory, but in the natural world with the isolation of ricinine (B1680626) from the seeds of the castor oil plant (Ricinus communis).

The First Isolation of Ricinine

In 1864, Professor Tuson reported the isolation of a crystalline substance from castor beans, which he named ricinine.[1] His initial work laid the groundwork for future investigations into this toxic compound.

Elucidation of the Pyridone Structure

It was not until 1904 that the chemical structure of ricinine was proposed by Maquenne and Philippe, who identified it as a pyridone derivative, specifically 3-cyano-4-methoxy-N-methyl-2-pyridone.[2] This was a significant step in recognizing the existence of the pyridone ring system in nature.

Pioneering Syntheses of the Pyridone Core

The late 19th century was a period of immense progress in synthetic organic chemistry. During this time, several key reactions were developed that provided access to the pyridone scaffold.

The Hantzsch Pyridine (B92270) Synthesis (1882)

While primarily a method for synthesizing pyridines, the work of Arthur Hantzsch in 1881, published in 1882, was a landmark in heterocyclic chemistry and could be adapted to produce pyridone precursors.[3][4][5][6][7] The reaction typically involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt.

Experimental Protocol: Hantzsch Dihydropyridine (B1217469) Synthesis [3][8]

-

Reactants: An aldehyde, 2 equivalents of a β-keto ester (e.g., ethyl acetoacetate), and a nitrogen donor such as ammonium acetate (B1210297) or ammonia.

-

Procedure: The reactants are combined in a suitable solvent, typically an alcohol, and heated under reflux.

-

Intermediate: The initial product is a 1,4-dihydropyridine (B1200194) derivative.

-

Oxidation: The dihydropyridine can then be oxidized to the corresponding pyridine.

dot graph Hantzsch_Synthesis { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

Aldehyde [label="Aldehyde"]; BetaKetoester1 [label="β-Ketoester (2 equiv.)"]; Ammonia [label="Ammonia"]; Dihydropyridine [label="1,4-Dihydropyridine", fillcolor="#FBBC05"]; PyridonePrecursor [label="Pyridone Precursor", fillcolor="#34A853"];

Aldehyde -> Dihydropyridine; BetaKetoester1 -> Dihydropyridine; Ammonia -> Dihydropyridine; Dihydropyridine -> PyridonePrecursor [label="Oxidation"]; } dot Caption: Hantzsch Pyridine Synthesis Workflow.

The Guareschi-Thorpe Condensation (1896)

A more direct route to pyridone derivatives was established by Icilio Guareschi and later refined by Jocelyn Field Thorpe. This reaction involves the condensation of a cyanoacetamide with a 1,3-diketone to yield a 2-pyridone.

Experimental Protocol: Guareschi-Thorpe Condensation

-

Reactants: Cyanoacetamide and a 1,3-diketone.

-

Procedure: The reactants are condensed in the presence of a base.

-

Product: A substituted 2-pyridone is formed directly.

dot graph Guareschi_Thorpe_Condensation { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

Cyanoacetamide [label="Cyanoacetamide"]; Diketone [label="1,3-Diketone"]; Pyridone [label="2-Pyridone", fillcolor="#4285F4"];

Cyanoacetamide -> Pyridone; Diketone -> Pyridone; } dot Caption: Guareschi-Thorpe Condensation for 2-Pyridone Synthesis.

The Knoevenagel Condensation (1898)

Emil Knoevenagel's work on the condensation of aldehydes and ketones with active methylene (B1212753) compounds, published in 1898, provided another versatile tool that could be applied to the synthesis of pyridone precursors.[9][10][11] This reaction is a key step in many multi-component reactions that lead to complex heterocyclic systems.

Experimental Protocol: Knoevenagel Condensation

-

Reactants: An aldehyde or ketone and a compound with an active methylene group (e.g., malonic ester, cyanoacetate).

-

Catalyst: A weak base, such as an amine.

-

Procedure: The reactants are combined in the presence of the catalyst, often with removal of water to drive the reaction to completion.

-

Product: An α,β-unsaturated compound, which can be a precursor to pyridones.

dot graph Knoevenagel_Condensation { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

Carbonyl [label="Aldehyde or Ketone"]; ActiveMethylene [label="Active Methylene Compound"]; UnsaturatedProduct [label="α,β-Unsaturated Product", fillcolor="#EA4335"]; PyridonePrecursor [label="Pyridone Precursor", fillcolor="#34A853"];

Carbonyl -> UnsaturatedProduct; ActiveMethylene -> UnsaturatedProduct; UnsaturatedProduct -> PyridonePrecursor [label="Further Cyclization"]; } dot Caption: Knoevenagel Condensation as a route to Pyridone Precursors.

Early Physicochemical and Biological Characterization

The initial characterization of pyridone compounds was limited by the analytical techniques of the era. However, fundamental properties were determined, and the toxicity of the naturally occurring pyridone, ricinine, was noted.

Physicochemical Properties

Early reports on synthetic pyridones and ricinine included observations of their crystalline nature, melting points, and solubility characteristics.

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | Solubility |

| 2-Pyridone | C₅H₅NO | 95.10 | 106-108 | Colorless solid | Soluble in water, alcohol |

| Ricinine | C₈H₈N₂O₂ | 164.16 | 201.5 | Crystalline solid | Slightly soluble in water |

Early Biological Activity and Toxicity

The primary focus of early biological studies on pyridone-related compounds was on the toxicity of ricinine. While detailed mechanistic studies were not possible at the time, the toxic effects of castor bean extracts were well-documented. Early 20th-century case reports of castor bean ingestion in humans described symptoms such as nausea, vomiting, and abdominal pain.[12] It was also recognized that pyridine is metabolized in the body to form various pyridone derivatives.

Conclusion

The late 19th and early 20th centuries laid the essential groundwork for the field of pyridone chemistry. The isolation and structural elucidation of ricinine demonstrated the presence of the pyridone scaffold in nature, while the pioneering synthetic methods of Hantzsch, Guareschi, Thorpe, and Knoevenagel provided the chemical tools to construct this versatile heterocycle in the laboratory. These early discoveries paved the way for the extensive exploration of pyridone compounds in drug discovery and other scientific disciplines that continues to this day.

References

- 1. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Justus Liebigs Annalen der Chemie : Justus Liebigs Annalen der Chemie. : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 3. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 4. thieme.de [thieme.de]

- 5. Ricin: An Ancient Story for a Timeless Plant Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Ricin: an ancient toxicant, but still an evergreen | springermedizin.de [springermedizin.de]

- 8. scispace.com [scispace.com]

- 9. Berichte der Deutschen Chemischen Gesellschaft zu Berlin - Deutsche Chemische Gesellschaft, Berlin - Google Libros [books.google.com.gt]

- 10. Berichte der Deutschen Chemischen Gesellschaft - Deutsche Chemische Gesellschaft - Google Books [books.google.com]

- 11. Berichte der Deutschen Chemischen Gesellschaft zu Berlin - Deutsche Chemische Gesellschaft, Berlin - Google ブックス [books.google.co.jp]

- 12. Ricin - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Stability and Degradation Profile of 1-Methyl-2-pyridone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-pyridone, a substituted pyridinone derivative, serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its chemical stability is a critical attribute that can influence the safety, efficacy, and shelf-life of active pharmaceutical ingredients (APIs) and formulated drug products. This technical guide provides a comprehensive overview of the stability and degradation profile of this compound, detailing its behavior under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. The information presented herein is intended to support researchers, scientists, and drug development professionals in designing robust formulations and analytical methods.

Chemical Stability Profile

This compound is generally stable at room temperature when stored in closed containers under normal storage and handling conditions. However, it is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis. Understanding the degradation pathways and the resulting byproducts is essential for the development of stable formulations and accurate analytical monitoring.

Hydrolytic Degradation

The pyridone ring is susceptible to hydrolysis, particularly under basic and to a lesser extent, acidic conditions.

-

Acidic Conditions: Under acidic conditions, the pyridone ring can undergo hydrolysis, although it is generally considered more stable than under alkaline conditions. The reaction is typically slower and may require elevated temperatures to proceed at a significant rate.

-

Neutral Conditions: In neutral aqueous solutions, this compound is generally stable.

-

Alkaline Conditions: this compound is particularly susceptible to degradation in alkaline environments. The presence of hydroxide (B78521) ions can facilitate the cleavage of the pyridone ring.

Oxidative Degradation

Oxidative stress can lead to the degradation of this compound. Common oxidizing agents used in forced degradation studies include hydrogen peroxide. The degradation pathway likely involves the formation of N-oxides or hydroxylated species, which may be further degraded to ring-opened products.

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of this compound. The absorption of UV light can lead to the formation of excited states that are more reactive and can undergo various photochemical reactions, including oxidation and ring cleavage. Studies on a related compound, N-methyl-2-pyrrolidone, have shown that UV-C radiation in the presence of a persulfate source can lead to significant degradation, suggesting a radical-mediated pathway.[1]

Thermal Degradation

Elevated temperatures can accelerate the degradation of this compound. Thermal stress can provide the activation energy required for various degradation reactions to occur.

Quantitative Stability Data

While specific quantitative data for the forced degradation of this compound is not extensively available in the public domain, the following table summarizes the expected stability profile based on the general behavior of pyridone structures. Researchers should perform specific forced degradation studies to generate quantitative data for their particular formulations and storage conditions.

| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation |

| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temperature - 80°C | Up to 7 days | Moderate |

| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temperature - 60°C | Up to 7 days | Significant |

| Oxidative | 3% - 30% H₂O₂ | Room Temperature | Up to 7 days | Significant |

| Photolytic | UV and Visible Light | Ambient | Per ICH Q1B guidelines | Moderate to Significant |

| Thermal | 40°C - 80°C | Up to 7 days | Moderate |

Degradation Pathways

The degradation of the pyridine (B92270) ring, the core structure of this compound, has been studied in microbial systems, and these pathways can provide insights into potential chemical degradation routes. The primary microbial degradation pathway involves initial hydroxylation of the pyridine ring, followed by ring cleavage.[2]

Under abiotic stress conditions, the following degradation pathways are plausible:

-

Hydrolysis: Base-catalyzed hydrolysis may lead to the opening of the pyridone ring.

-

Oxidation: Oxidation is likely to occur on the pyridine ring, potentially forming hydroxylated derivatives or N-oxides. These intermediates can be unstable and undergo further degradation to smaller, more polar compounds.

-

Photodegradation: Photolytic degradation can proceed through radical mechanisms, leading to a complex mixture of degradation products.

Plausible degradation pathways of this compound.

Experimental Protocols

The following are general protocols for conducting forced degradation studies on this compound, based on ICH guidelines. These should be adapted and optimized for the specific analytical methods and instrumentation used.

Forced Degradation Study Protocol

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M hydrochloric acid.

-

Store the solution at room temperature or heat to a specified temperature (e.g., 60-80°C) for a defined period.

-

At specified time points, withdraw samples, neutralize with a suitable base (e.g., NaOH), and dilute with the mobile phase for analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M sodium hydroxide.

-

Store the solution at room temperature for a defined period.

-

At specified time points, withdraw samples, neutralize with a suitable acid (e.g., HCl), and dilute with the mobile phase for analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% to 30% hydrogen peroxide.

-

Store the solution at room temperature, protected from light, for a defined period.

-

At specified time points, withdraw samples and dilute with the mobile phase for analysis.

-

-

Photodegradation:

-

Expose a solution of this compound in a photostability chamber to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

At specified time points, withdraw samples and analyze.

-

-

Thermal Degradation:

-

Store a solid sample or a solution of this compound in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).

-

At specified time points, withdraw samples, allow them to cool to room temperature, and prepare for analysis.

-

General workflow for forced degradation studies.

Analytical Methodology: Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV or mass spectrometric (MS) detection is commonly employed.

Example HPLC Method Parameters (to be optimized):

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV detection at a suitable wavelength (determined by UV scan of this compound) and/or MS detection for identification of degradation products.

-

Injection Volume: 10 µL

The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the main peak from all degradation product peaks.

Conclusion

This compound exhibits a stability profile that is dependent on environmental factors such as pH, presence of oxidizing agents, light, and temperature. It is particularly susceptible to degradation under alkaline and oxidative conditions. A thorough understanding of its degradation pathways and the development of a validated stability-indicating analytical method are essential for ensuring the quality, safety, and efficacy of pharmaceutical products containing this moiety. The protocols and information provided in this guide serve as a foundation for researchers to conduct comprehensive stability and degradation studies.

References

A Technical Guide to 1-Methyl-2-pyridone (N-Methyl-2-pyridone): Synonyms, Properties, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-2-pyridone, also known as N-Methyl-2-pyridone. The document details its chemical identity, physical and chemical properties, and a comprehensive synthesis protocol. This guide is intended to serve as a valuable resource for professionals in research and drug development.

Chemical Identity: Synonyms and Alternative Names

This compound is a heterocyclic compound widely recognized in organic synthesis and as a metabolite. To facilitate comprehensive literature searches and unambiguous identification, a list of its synonyms, alternative names, and chemical identifiers is provided in Table 1.

Table 1: Synonyms, Alternative Names, and Chemical Identifiers for this compound.

| Category | Identifier |

| IUPAC Name | 1-methylpyridin-2-one[1] |

| Common Synonyms | N-Methyl-2-pyridone[1], 1-Methyl-2(1H)-pyridinone[1], 1-Methyl-2-pyridinone, N-Methylpyridone[1] |

| CAS Number | 694-85-9[1] |

| EC Number | 211-777-2[1] |

| PubChem CID | 12755[1] |

| Beilstein Registry Number | 107805 |

| InChI | InChI=1S/C6H7NO/c1-7-5-3-2-4-6(7)8/h2-5H,1H3[1] |

| SMILES | CN1C=CC=CC1=O[1] |

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of this compound is presented in Table 2. This data is crucial for its application in experimental design, particularly in solubility, formulation, and safety assessments.

Table 2: Physicochemical and Toxicological Data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO | --INVALID-LINK--[1] |

| Molecular Weight | 109.13 g/mol | --INVALID-LINK--[1] |

| Appearance | Colorless to pale yellow liquid or solid | --INVALID-LINK-- |

| Melting Point | 30-32 °C | --INVALID-LINK--[1] |

| Boiling Point | 250 °C at 740 mmHg | --INVALID-LINK--[2] |

| Density | 1.112 g/mL at 25 °C | --INVALID-LINK-- |

| Solubility | Soluble in water, ethanol, ether, and acetone. | --INVALID-LINK-- |

| Oral LD50 (Quail) | 421 mg/kg | --INVALID-LINK--[3] |

| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | --INVALID-LINK--[1] |

Synthesis of this compound: An Experimental Protocol

The following is a detailed protocol for the synthesis of this compound, adapted from a procedure published in Organic Syntheses.[2]

Materials and Reagents

-

Pyridine (dry)

-

Dimethyl sulfate (B86663)

-

Potassium ferricyanide (B76249)

-

Sodium hydroxide (B78521)

-

Anhydrous sodium carbonate

-

Denatured alcohol (95%)

-

5-liter round-bottomed flask

-

Separatory funnel

-

Reflux condenser

-

Mechanical stirrer

-

Ice-salt bath

-

Modified Claisen flask

Experimental Procedure

Step 1: Formation of 1-Methylpyridinium Methyl Sulfate

-

In a 5-liter round-bottomed flask equipped with a separatory funnel and a reflux condenser, place 145 g (1.83 moles) of dry pyridine.

-

Add 231 g (1.83 moles) of dimethyl sulfate dropwise through the separatory funnel.

-

After the addition is complete, heat the flask in a boiling water bath for two hours to ensure the reaction goes to completion.

-

Dissolve the resulting crude pyridinium (B92312) salt in 400 cc of water.

Step 2: Oxidation to this compound

-

Fit the flask with a mechanical stirrer and cool the solution to 0 °C in an ice-salt bath.

-

Prepare two separate solutions:

-

Solution A: 1.2 kg (3.65 moles) of potassium ferricyanide in 2.4 liters of water.

-

Solution B: 300 g (7.5 moles) of sodium hydroxide in 500 cc of water.

-

-

Add both solutions dropwise and simultaneously from two separatory funnels to the stirred pyridinium salt solution. Maintain the reaction temperature below 10 °C.

-

Regulate the addition rate so that all of the sodium hydroxide solution is added when half of the potassium ferricyanide solution has been added (approximately 1 hour).

-

Continue adding the remaining potassium ferricyanide solution over another hour.

-

Allow the reaction mixture to stand for five hours, during which it will warm to room temperature.

Step 3: Isolation and Purification

-

Salt out the this compound by adding 400–500 g of anhydrous sodium carbonate to the well-stirred solution until no more dissolves.

-

Separate the resulting yellow or brown oily layer.

-

Filter the aqueous layer and extract it three times with 200-cc portions of 95% denatured alcohol.

-

Combine the alcohol extracts with the oily layer and distill the alcohol under reduced pressure.

-

Transfer the residue to a 250-cc modified Claisen flask and distill under diminished pressure.

-

Collect the fraction boiling at 122–124 °C/11 mm. The expected yield is 130–140 g (65–70%).

Synthesis Workflow Diagram

Metabolic Pathway of this compound

This compound is a known metabolite of N-methylnicotinamide, which itself is a metabolite of nicotinamide (B372718) (a form of vitamin B3). The conversion of N-methylnicotinamide to N-methyl-2-pyridone-5-carboxamide and N-methyl-4-pyridone-5-carboxamide is catalyzed by aldehyde oxidase (AOX) enzymes, primarily in the liver.[4][5] While the direct precursor to the unsubstituted this compound in this pathway is less commonly detailed in the context of NAD+ metabolism, the enzymatic machinery for the oxidation of N-methylated pyridinium rings is established.

The diagram below illustrates the metabolic relationship between nicotinamide, N-methylnicotinamide, and the formation of methylated pyridones.

Conclusion

This technical guide provides essential information on this compound for researchers and professionals in drug development. The compilation of its various names and identifiers, along with a detailed table of its physicochemical and toxicological properties, offers a solid foundation for its use. The provided synthesis protocol and workflow diagram offer practical guidance for its preparation in a laboratory setting. Furthermore, the metabolic pathway diagram places this compound within the broader context of nicotinamide metabolism, which is of interest in various physiological and pathological studies. This document aims to be a valuable and practical resource for the scientific community.

References

- 1. 1-Methyl-2(1H)-pyridinone | C6H7NO | CID 12755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. Evolution, expression, and substrate specificities of aldehyde oxidase enzymes in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Pivotal Role of Pyridinone Scaffolds in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridinone scaffold, a six-membered nitrogen-containing heterocycle, has emerged as a "privileged structure" in medicinal chemistry. Its remarkable versatility, stemming from its ability to act as both a hydrogen bond donor and acceptor and to serve as a bioisostere for various functional groups, has cemented its importance in the design of novel therapeutics.[1][2] This technical guide provides a comprehensive overview of the biological significance of pyridinone derivatives, detailing their mechanisms of action across various therapeutic areas, presenting key quantitative data, outlining experimental protocols for their evaluation, and visualizing the intricate signaling pathways they modulate.

Introduction: The Versatility of the Pyridinone Core

Pyridinone-containing compounds exhibit a broad spectrum of pharmacological activities, including antitumor, antiviral, antimicrobial, anti-inflammatory, and cardiotonic effects.[3][4] The two primary isomeric forms, 2-pyridinone and 4-pyridinone, provide a flexible framework that can be readily functionalized at multiple positions, allowing for the fine-tuning of physicochemical properties such as polarity, lipophilicity, and solubility.[5] This adaptability has led to the successful development of several FDA-approved drugs, including the cardiotonic agent milrinone, the anti-fibrotic drug pirfenidone, the anti-HIV agent doravirine, the antifungal ciclopirox, and the iron chelator deferiprone, underscoring the scaffold's clinical significance.[3]

Therapeutic Applications and Mechanisms of Action

The wide-ranging biological activities of pyridinone derivatives are a direct result of their ability to interact with a diverse array of biological targets. This section explores their key therapeutic applications and the underlying molecular mechanisms.

Anticancer Activity: Targeting Key Signaling Pathways

Pyridinone scaffolds are prominent in the development of anticancer agents, primarily through the inhibition of protein kinases and other crucial enzymes involved in cancer cell proliferation and survival.[1]

Kinase Inhibition: Many pyridinone derivatives act as potent inhibitors of various kinases, including PIM-1, c-Src, Janus kinases (JAKs), and Met kinase.[2][6][7] They often function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

Quantitative Data: Anticancer Activity of Pyridinone Derivatives

| Compound Class | Target | IC50 (nM) | Cell Line | Reference |

| Pyrrolopyridine-pyridone | Met Kinase | 1.8 | - | [7] |

| Pyrrolopyridine-pyridone | Flt-3 | 4 | - | [7] |

| Pyrrolopyridine-pyridone | VEGFR-2 | 27 | - | [7] |

| Pyridone 6 | JAK1 | 15 | - | [6] |

| Pyridone 6 | JAK2 | 1 | - | [6] |

| Pyridone 6 | JAK3 | 5 | - | [6] |

| Pyridone 6 | TYK2 | 1 | - | [6] |

| Pyridine-urea derivative 8e | VEGFR-2 | 3930 | - | [8] |

| Pyridine-urea derivative 8n | VEGFR-2 | - | MCF-7 | [9] |

| 1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one | c-Src Kinase | 12500 | - | [2] |

| Pyridinone–quinazoline derivative 42a | - | 9000-15000 | MCF-7, HeLa, HepG2 | [10] |

Antiviral Activity: Inhibition of HIV-1 Reverse Transcriptase

Certain pyridinone derivatives are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[5] They bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA to DNA.[5] Doravirine is a clinically approved example of a pyridinone-based NNRTI.

Quantitative Data: Anti-HIV-1 Activity of Pyridinone Derivatives

| Compound | Target | IC50 (nM) | EC50 (nM) | Reference |

| L-697,639 | HIV-1 RT | 20-800 | 12-200 | [5] |

| L-697,661 | HIV-1 RT | 20-800 | 12-200 | [5] |

| Compound 9 (amine-type cyclopentanepyridinone) | HIV-1 RT | 33890 | 540 | [11] |

| Compound 22 (cycloalkyloxy-pyridin-2(1H)-one) | Wild-type HIV-1 | - | low-nanomolar | [12] |

| Compound 23 (cycloalkyloxy-pyridin-2(1H)-one) | Wild-type HIV-1 | - | low-nanomolar | [12] |

Other Notable Biological Activities

-

Cardiotonic Effects: Milrinone, a 2-pyridinone derivative, is a phosphodiesterase 3 (PDE3) inhibitor. By preventing the breakdown of cyclic AMP (cAMP), it increases intracellular calcium levels in cardiac muscle, leading to increased contractility and vasodilation.

-

Anti-fibrotic Properties: Pirfenidone is used to treat idiopathic pulmonary fibrosis. Its mechanism involves the downregulation of transforming growth factor-beta (TGF-β) and other pro-inflammatory and pro-fibrotic cytokines.

-